4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, along with chloro, methoxy, methyl, and methylthio substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-2-methylphenylhydrazine and 4-chloro-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine, the reaction proceeds through nucleophilic substitution and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenethylamine: Shares structural similarities but differs in its biological activity and applications.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: Another compound with a methylthio group, used in different contexts.
Uniqueness
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClN4OS |
---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxy-2-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-6-9(20-2)4-5-11(8)19-13-10(7-16-19)12(15)17-14(18-13)21-3/h4-7H,1-3H3 |
InChI Key |
YHLRWIDOTROTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC(=N3)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.